Isopropyl 3,5-diamino-4-chlorobenzoate
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Overview
Description
Scientific Research Applications
Chemical Analysis and Synthesis : Isopropyl 3,5-diamino-4-chlorobenzoate and its derivatives have been used in the analysis and synthesis of various chemical compounds. For example, a study by Gardner and Overton (1960) developed a method for determining chlorobenzoic acid in herbicides using liquid-liquid partition chromatography, which could potentially involve compounds similar to this compound (Gardner & Overton, 1960).
Material Science and Polymer Research : In the field of materials science, research by Yilgor et al. (2003) utilized isopropyl alcohol, a compound related to this compound, as a 'green' solvent for the preparation of silicone-urea copolymers with high urea contents. This highlights its potential use in the development of environmentally friendly materials (Yilgor et al., 2003).
Pharmaceuticals and Medicinal Chemistry : The compound's derivatives play a significant role in pharmaceutical research. For instance, Asegbeloyin et al. (2012) synthesized a Schiff base with isoniazide moiety and studied its antimicrobial activity, which involved a chemical structure related to this compound (Asegbeloyin et al., 2012).
Environmental Studies : In environmental research, compounds like this compound are studied for their degradation and transformation. Veerkamp et al. (1983) investigated the co-metabolic transformation of chlorobenzoic acid by Pseudomonas species, which is relevant to understanding the environmental fate of similar compounds (Veerkamp et al., 1983).
Organic Chemistry and Reaction Studies : Research by Hassan et al. (2010) on the reactions of 3,5-Diamino-4-arylazopyrazoles with chlorinated quinones indicates a broader interest in the chemical behavior of compounds structurally related to this compound (Hassan et al., 2010).
Catalysis and Industrial Chemistry : The potential use of similar compounds in catalysis was explored by Tang et al. (2005), who studied the controlled polymerization of rac-lactide using an ethyl aluminum and alcohol initiating system, which could be relevant to the catalytic applications of this compound derivatives (Tang et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
propan-2-yl 3,5-diamino-4-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-5(2)15-10(14)6-3-7(12)9(11)8(13)4-6/h3-5H,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYLBKAUVIHKJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C(=C1)N)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602187 |
Source
|
Record name | Propan-2-yl 3,5-diamino-4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40362-33-2 |
Source
|
Record name | Propan-2-yl 3,5-diamino-4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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